Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride is a chemical compound with significant interest in medicinal chemistry. It is categorized under the oxazolone class of compounds and is known for its potential therapeutic applications. The compound has the following characteristics:
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride can be sourced from various chemical suppliers and is classified as a pharmaceutical intermediate. Its structural features suggest it may have applications in drug development due to its unique heterocyclic framework.
The synthesis of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride can be approached through several methods:
Technical details regarding reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity.
The molecular structure of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride includes:
The compound's structure can be represented by its SMILES notation: O=C1O[C@]2([H])[C@](CNC2)([H])N1.[H]Cl
, indicating the presence of functional groups that contribute to its reactivity and biological activity .
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride participates in various chemical reactions:
These reactions are significant for the development of derivatives with enhanced pharmacological properties.
The mechanism of action for cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride is not fully elucidated but is believed to involve modulation of biological pathways:
Data on specific pathways affected by this compound remains limited but suggests a role in neuropharmacology based on related compounds.
The physical and chemical properties of cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride include:
These properties are crucial for handling and application in laboratory settings.
Cis-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-d]oxazol-2-one hydrochloride has potential applications in various scientific fields:
Research into this compound continues to expand its potential uses in both therapeutic contexts and synthetic methodologies.
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2